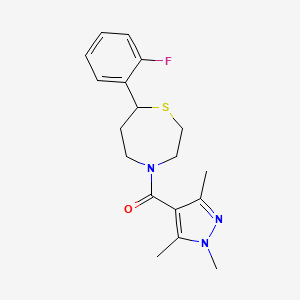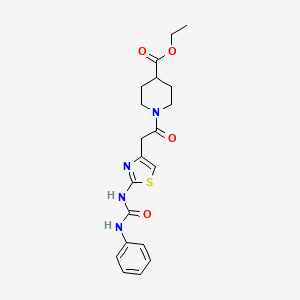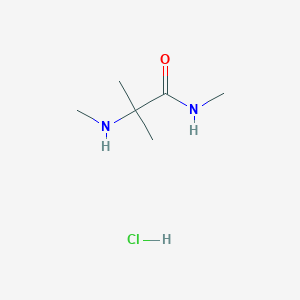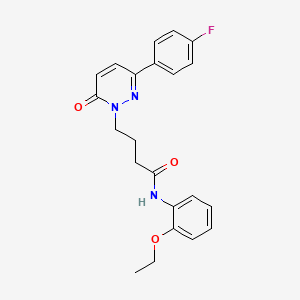![molecular formula C16H9Cl4NO2 B2795786 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole CAS No. 478066-47-6](/img/structure/B2795786.png)
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a member of the oxazole family and is composed of two rings, a phenyl and an oxazole. It is also referred to as 5-trichlorophenoxy-methyl-4-chlorophenyl-1,2-oxazole, 5-trichlorophenyl-4-chlorophenyl-1,2-oxazole, or 5-TCPM-4-CPO.
Applications De Recherche Scientifique
Synthesis and Molecular Docking Study
The compound 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole and related derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial properties. A study highlighted the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, demonstrating significant anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs. Molecular docking studies further support the compounds' potential use in medical applications (Katariya, Vennapu, & Shah, 2021).
Synthesis and Biological Activities
Another research synthesized a closely related compound, revealing its crystalline structure and demonstrating certain fungicidal activities. This study underscores the potential of such compounds in agricultural applications or as a basis for developing new fungicides. The structural elucidation provided foundational knowledge for further exploration of the compound's biological activities and its interactions with biological targets (Xu et al., 2008).
Antimicrobial Activities
Further investigations into 1,2,4-triazole derivatives, which share a similar structural motif with the target compound, showed good to moderate antimicrobial activities. This research highlights the compound's role in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Bektaş et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Another study focused on the synthesis of novel heterocyclic compounds derived from a similar oxazole precursor, exploring their inhibitory effects on lipase and α-glucosidase enzymes. These findings are particularly relevant for therapeutic interventions in metabolic diseases, showcasing the compound's potential in developing new treatments for conditions related to lipid metabolism and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4NO2/c17-10-3-1-9(2-4-10)15-5-11(23-21-15)8-22-16-7-13(19)12(18)6-14(16)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQAEAZJFNHOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)

![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)

![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)

